Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

XL019 Clinical Application Notes: Dosing
Protocols, Safety Profile, and Experimental
Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: XL019

CAS No.: 945755-56-6

Cat. No.: S548087

Introduction and Clinical Background

XL.019 represents a selective JAK2 inhibitor that entered clinical development for the treatment of
myelofibrosis (MF), a clonal proliferative disease of hematopoietic stem cells with limited treatment
options. Myelofibrosis encompasses primary myelofibrosis (PMF) and secondary forms arising from
polycythemia vera (post-PV MF) or essential thrombocythemia (post-ET MF). These conditions are
characterized by excessive cytokine release, bone marrow fibrosis, cytopenias, and extramedullary
hematopoiesis, with a reported median survival of approximately 4 years at the time of these studies. The
JAK-STAT signaling pathway emerged as a promising therapeutic target following the discovery that
approximately half of MF patients harbor the JAK2 V617F mutation, which leads to constitutive activation
of this pathway. XL.019 was developed as a potent, highly selective, and reversible inhibitor of JAK2 with
demonstrated activity against both wild-type and mutationally activated forms of JAK2, presenting a

potential targeted therapeutic approach for this challenging disease [1] [2].

The preclinical profile of XL.019 showed excellent selectivity for JAK2 versus other JAK family members,
with an IC50 of 2.3 nM for JAK2 compared to IC50 values of >134 nM for JAK1, JAK3, and TYK?2. This
selectivity profile suggested potential advantages in targeting the dysregulated JAK2 signaling in MF while

minimizing interference with other JAK-dependent physiological processes. In preclinical animal models,

© 2026 Smolecule. All rights reserved. 1/12 Tech Support


https://www.smolecule.com/products/s548087?utm_src=pdf-body
https://www.smolecule.com/products/s548087?utm_src=pdf-interest
https://www.smolecule.com/products/s548087?utm_src=pdf-body
https://www.smolecule.com/products/s548087?utm_src=pdf-body
https://mpnresearchfoundation.org/news/a-phase-i-study-of-xl019-a-selective-jak2-inhibitor-in-patients-with-primary-myelofibrosis-post-polycythemia-vera-or-post-essential-thrombocythemia-myelofibrosis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4414320/
https://www.smolecule.com/products/s548087?utm_src=pdf-body
https://www.smolecule.com/products/s548087?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

the major observed toxicity was dose-dependent myelosuppression, with no neurological toxicity reported in
these early studies. Based on these promising preclinical data, XI.019 advanced to phase I clinical trials to
establish its safety profile, determine appropriate dosing schedules, and evaluate preliminary efficacy in

patients with advanced myelofibrosis [2] [3].

Clinical Trial Dosing Schedules

Evolution of Dosing Regimens

The phase I clinical trial program for XL019 employed a dose-escalation design to determine the safety,
pharmacokinetics, and pharmacodynamics of XI1.019 in adults with myelofibrosis. The initial protocol was
based on animal toxicity studies which guided the selection of a starting dose of 100 mg daily administered
on a schedule of 3 weeks on, 1 week off in 28-day cycles. Patients were treated in cohorts of three, with
planned dose-escalation to 200 mg and 300 mg if no dose-limiting toxicities were observed. However,
significant neurotoxicity emerged at doses >100 mg daily, prompting protocol amendments to explore lower
doses and alternative scheduling in an attempt to mitigate these adverse effects while maintaining clinical

activity [2] [3].

Following the observation of neurological toxicity, the study was suspended and subsequently amended to
include lower dosing regimens with enhanced neurological monitoring. The amended protocol enrolled
additional patients at significantly reduced doses: 25 mg administered continuously daily (n=8), 25 mg
administered on a Monday/Wednesday/Friday (TIW) schedule (n=8), and 50 mg administered
continuously daily (n=5). Despite these reductions, neurotoxicity continued to be observed, ultimately
leading to termination of the clinical program. The pharmacokinetic profile revealed a terminal half-life of
approximately 21 hours, with steady state concentrations reached by Day 8 of dosing, which informed the

scheduling considerations throughout the trial [2] [4].

Comprehensive Dosing Schedule Table

Table 1: XL019 Dosing Schedules Evaluated in Phase I Clinical Trials
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Dose Number of Cycle o
Schedule . Key Findings

Level Patients Length

100 mg 3 weeks on, 1 week off 3 28 days Reversible low-grade peripheral
neuropathy in all patients

200 mg 3 weeks on, 1 week off 3 28 days Significant neurotoxicity observed

300 mg 3 weeks on, 1 week off 3 28 days Significant neurotoxicity observed

25 mg Continuous daily dosing 8 28 days Mild peripheral neuropathy in
1/16 patients; clinical activity
maintained

25 mg Monday/Wednesday/Friday 8 28 days Minimal neurotoxicity; reduced
but maintained efficacy

50 mg Continuous daily dosing 5 28 days Mild to moderate neuropathy in

2/5 patients

The dosing schedule evolution demonstrated that lower doses and intermittent scheduling could partially
mitigate but not eliminate the neurotoxicity signal associated with XL.019. Interestingly, the 25 mg TIW
schedule showed the most favorable safety profile while retaining some clinical activity, particularly in
reduction of splenomegaly and constitutional symptoms. However, the persistence of neurological adverse
events even at these reduced exposure levels ultimately led to the termination of the XL019 clinical

development program for myelofibrosis [2] [5].

Safety and Toxicity Profile

Neurological Toxicity

The most significant and unexpected safety finding from the XL.019 clinical trials was the dose-limiting
neurotoxicity that emerged across multiple dose levels. In the initial cohorts receiving doses >100 mg (100
mg, 200 mg, and 300 mg) on a 3-weeks-on, 1-week-off schedule, reversible low-grade peripheral neuropathy

was observed in 7 out of 9 patients (Grade 1 in 5 patients; Grade 2 in 2 patients). This neurotoxicity
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manifested as peripheral neuropathy, balance disorders, dizziness, confusional state, and paresthesia. The
protocol was subsequently amended to exclude patients with pre-existing peripheral neuropathy and to

implement enhanced neurological monitoring, including assessments by specialist neurologists [1] [2].

Despite these precautions, neurological toxicity continued to be observed at lower dose levels, though with
reduced frequency and severity. At the 25 mg daily dose, mild peripheral neuropathy was observed in only 1
of 16 patients, while at the 50 mg daily dose, mild to moderate neuropathy developed in 2 of 5 patients. The
neurotoxicity was generally reversible upon discontinuation of XL.019, with peripheral neuropathy resolving
in 50% of affected patients and central neurotoxicity resolving in all patients within months after therapy
cessation. This toxicity profile represented a significant challenge for the clinical development of XL019,
particularly since neurological adverse events had not been observed in preclinical animal toxicology studies,
highlighting the limitations of animal models in predicting certain class-specific adverse effects in humans

[2] [3] [4].

Other Adverse Events

In contrast to other JAK inhibitors in development, XL.019 demonstrated a favorable hematological toxicity
profile. No treatment-related hematologic adverse events (including thrombocytopenia, anemia, or
neutropenia) were observed at the 25 mg and 50 mg dose levels. This represented a potential advantage over
other JAK inhibitors such as ruxolitinib, where myelosuppression has been dose-limiting. The non-
hematologic adverse events observed with XL.019 were generally mild to moderate in severity and included
disgeusia (altered sense of taste), fatigue, nausea, balance disorder, confusional state, paresthesia, and skin
rash. The relatively favorable hematological profile suggested that XL.019's high selectivity for JAK2 over
other JAK family members might have contributed to reduced hematological toxicity compared to less

selective JAK inhibitors [1] [5].
Efficacy Results

Clinical Activity Across Dose Levels
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Despite the challenges with neurological toxicity, XL.019 demonstrated encouraging clinical activity in
patients with myelofibrosis, particularly in those harboring JAK2 V617F or MPL W515L mutations. In the
initial cohorts, XL.019 resulted in reductions in splenomegaly and leukocytosis, stabilization of hemoglobin
counts, improvements in blast counts, and resolution or improvement in generalized constitutional
symptoms. The median spleen size in 15 patients measured below the costal margin by palpation was 14 cm
(range, 3-26 cm). Importantly, all 12 evaluable patients with an activating mutation (JAK2 V617F: 11
patients; MPLW515F: 1 patient) experienced reduction in spleen size, with 5 (42%) achieving a >50%
decline from baseline. In contrast, the three patients with palpable splenomegaly at baseline who were JAK2
V617F mutation negative did not experience spleen size reduction, suggesting a potential correlation

between mutation status and response [1] [6].

Constitutional symptoms improved significantly in patients with activating mutations. Ten of 11 patients
with JAK2V617F activating mutations and baseline constitutional symptoms reported improvements in
generalized constitutional symptoms including pruritus and fatigue. Additionally, reductions in leukocytosis
were observed in 7 of 9 patients who presented with baseline leukocytosis of >15,000/mm3. Perhaps most
notably, improvements in anemia were observed in 4 patients, and three of four patients with pre-leukemic
transformation showed a reduction in the levels of circulating blasts after the first cycle of XL019, with
duration on study of 2.5, 3+, and 7.5+ months. Two of these patients also showed normalization of blast

counts in the bone marrow, suggesting potential disease-modifying activity in advanced disease states [5] [6].

Efficacy Results Summary

Table 2: Efficacy Outcomes of XL019 in Myelofibrosis Patients

. . . . . Results in Overall
Efficacy Parameter Results in Mutation-Positive Patients

Population
Spleen Reduction 12/12 (100%) patients with reduction; 5/12 15/18 (83%) with some
(42%) with =50% reduction reduction
Constitutional 10/11 (91%) with improvement 10/14 (71%) with improvement

Symptoms
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- . . . . Results in Overall
Efficacy Parameter Results in Mutation-Positive Patients

Population
Leukocytosis 719 (78%) with reduction 719 (78%) with reduction
Reduction
Anemia Improvement  4/6 (67%) with stabilization or improvement 4/8 (50%) with stabilization or
improvement
IWG Defined Not reported separately 3/30 (10%)
Responses
Circulating Blast 213 (67%) in pre-leukemic patients 3/4 (75%) in pre-leukemic
Reduction patients

According to the International Working Group (IWG) response criteria for myelofibrosis, clinical responses
were observed in three (10%) of the 30 patients treated in the phase I study. The clinical activity appeared to
be more pronounced in patients with JAK2 V617F or MPL W515L mutations, suggesting that the therapeutic
effect might be particularly dependent on the presence of these activating mutations. This mutation-
dependent activity pattern differed from that observed with less selective JAK inhibitors like ruxolitinib,
which demonstrates efficacy regardless of JAK2 mutation status. The efficacy findings, while limited by the
early termination of the program, provided proof-of-concept for selective JAK2 inhibition in mutation-

positive myelofibrosis patients [2] [4].

Experimental Protocols and Methodologies

Clinical Trial Monitoring Protocols

The phase I evaluation of XL.019 implemented comprehensive safety monitoring protocols, particularly
after the emergence of unexpected neurological toxicity. Following protocol amendment, patients received
targeted monitoring for neuropathy every month by treating physicians and additional assessments by
neurologists every three months. Safety evaluations included standard clinical findings, recording of adverse
events, concomitant medications, electrocardiogram (ECG), and laboratory tests. Specific neurological

assessment protocols included detailed neurological examinations, assessment of peripheral sensory and
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motor function, and evaluation of cognitive function in cases where central neurotoxicity was suspected [2]

[3].

Efficacy assessments were conducted using the International Working Group for Myelofibrosis Research
and Treatment (IWG-MRT) response criteria. Spleen size was assessed by palpation at each visit, measuring
the distance below the costal margin. Hematologic parameters were monitored regularly, with complete
blood counts performed at baseline, weekly during the first cycle, and at each subsequent cycle. Bone
marrow evaluations were performed at baseline and after every 6 cycles to assess fibrosis and blast counts.
For response categorization according to IWG criteria, responses had to be maintained for at least 8 weeks to

be considered sustained [2] [7].

Pharmacodynamic and Biomarker Assessments

Pharmacodynamic evaluations in the XL.019 clinical trials included quantitative PCR for peripheral blood
JAK2 V617F allele burden and erythropoietin-independent colony formation. Plasma and fixed blood
samples were collected to evaluate changes in protein biomarkers and JAK2 signaling pathways. For
molecular response assessment, peripheral blood samples were collected monthly and analyzed using PCR
assays specific for the wild-type and V617F alleles of JAK2. Additional biomarker analyses included
assessment of changes in plasma cytokines using a multiplex Luminex-based format comparing baseline and

on-treatment plasma samples (collected at Day 1, Day 22, and Day 29) [1] [2].

Pharmacokinetic sampling was performed extensively throughout the trial. The protocol included pre-dose
samples and multiple post-dose timepoints (30 minutes, 1, 2, 4, and 8 hours post-dose) on Days 1 and 22 of
Cycle 1, with additional sampling at designated times during subsequent cycles. Pharmacokinetic analysis
employed non-compartmental analysis of plasma concentration-time profiles for each subject using
WinNonlin version 5.2. The extensive pharmacokinetic sampling allowed for thorough characterization of
the absorption, distribution, and elimination properties of XL019, which informed the understanding of

exposure-toxicity and exposure-response relationships [2].

Signaling Pathways and Mechanism of Action
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XL.019 functions as a potent and selective inhibitor of the JAK2 tyrosine kinase, which plays a pivotal role
in the cellular response to cytokines and hematopoietic growth factors including erythropoietin and
thrombopoietin. In myeloproliferative neoplasms with JAK2 mutations, particularly the V617F mutation in
the pseudokinase domain, JAK2 exhibits constitutive activation leading to dysregulated JAK-STAT
signaling. This results in continuous proliferation and survival signals independent of normal cytokine
regulation. XL.019 binds to the ATP-binding site of JAK2, inhibiting its kinase activity and downstream
phosphorylation of STAT transcription factors, particularly STAT3 and STATS5. The following diagram
illustrates the JAK-STAT signaling pathway and XL.019's mechanism of action:
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Click to download full resolution via product page
Diagram 1: JAK-STAT Signaling Pathway and XL019 Mechanism of Action

The selectivity profile of XL019 is noteworthy, with 50-fold or greater selectivity for JAK2 versus a panel
of over 100 serine/threonine and tyrosine kinases, including other members of the JAK family. The IC50 of
XL019 for JAK2 was 2.3 nM, compared with IC50 values of >134 nM for JAK1, JAK3, and TYK2. XL019
is non-selective for JAK2V617F versus wild-type JAK2, and potently inhibits STAT3 and STAT5
phosphorylation in cells harboring either JAK2V617F or wild-type JAK2. This mechanism underlies both
the efficacy observed in mutation-positive patients and the potential for therapeutic effects in wild-type
JAK2 patients through disruption of the inflammatory cascade that contributes to MF symptomatology [2]
[31[8].

Conclusion and Research Implications

The clinical development of XL019 provided important insights into the therapeutic potential and
limitations of selective JAK?2 inhibition in myelofibrosis. While the compound demonstrated encouraging
clinical activity, particularly in reducing splenomegaly and improving constitutional symptoms in patients
with JAK2 mutations, the unexpected and dose-limiting neurotoxicity ultimately prevented further
development. The dissociation between efficacy signals and the neurotoxicity observed with XL019
highlights the challenges in targeted therapy development, where compound-specific off-target effects or on-
target effects in unexpected tissues can limit therapeutic utility even when the primary mechanism shows

promise [2] [3].

The experience with XIL.019 contributed valuable knowledge to the field of JAK inhibitor development,
informing subsequent efforts to develop safer JAK2 inhibitors. The clinical findings suggested that high
selectivity for JAK2 alone may not be sufficient to ensure a favorable therapeutic index, and that factors
beyond kinase selectivity, including tissue distribution, blood-brain barrier penetration, and effects on non-
kinase targets, must be carefully considered in drug development. Interestingly, subsequent research has
identified that XL.019 also functions as a P-glycoprotein inhibitor, which may contribute to its toxicity
profile and also suggests potential applications in overcoming multidrug resistance in oncology, although this

remains exploratory [9]. The XL.019 clinical program exemplifies the importance of comprehensive phase I
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trials with careful safety monitoring, even for targets with well-understood biology and compounds with

favorable preclinical toxicity profiles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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